molecular formula C18H22F3N3O3S B2578337 4-((3,5-dimethyl-1H-pyrazol-1-yl)methyl)-1-((4-(trifluoromethoxy)phenyl)sulfonyl)piperidine CAS No. 1396866-15-1

4-((3,5-dimethyl-1H-pyrazol-1-yl)methyl)-1-((4-(trifluoromethoxy)phenyl)sulfonyl)piperidine

Cat. No. B2578337
CAS RN: 1396866-15-1
M. Wt: 417.45
InChI Key: MDSHBDLSDCVSRA-UHFFFAOYSA-N
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Description

Chemical Reactions Analysis

The chemical reactivity of a compound is determined by its functional groups. For example, the pyrazole ring might undergo reactions at the nitrogen atoms, and the sulfonyl group might be susceptible to nucleophilic attack .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound can be influenced by its functional groups. For example, the presence of polar groups like the sulfonyl group and the trifluoromethoxy group might increase the compound’s solubility in polar solvents .

Scientific Research Applications

Synthesis and Molecular Structure

  • Synthesis and Molecular Investigations : A study by Shawish et al. (2021) focused on the synthesis of new s-triazine derivatives incorporating pyrazole/piperidine/aniline moieties. This research provides insights into the molecular structures and intermolecular interactions controlling the molecular packing of compounds similar to the one , using X-ray crystallography, Hirshfeld, and DFT calculations Shawish et al., 2021.

Antimicrobial Activity

  • Antimicrobial Properties : Ammar et al. (2004) explored the synthesis of novel pyrimidine, pyrazolopyrimidine, and pyrazolotriazine derivatives containing sulfonyl moiety, starting from materials structurally related to the compound of interest. Some of these derivatives demonstrated significant antimicrobial activity, underlining the potential pharmaceutical applications of such compounds Ammar et al., 2004.

Anticancer Activity

  • Anticancer Evaluation : Research by Turov (2020) on polyfunctional substituted 1,3-thiazoles, incorporating elements akin to the target compound, highlighted their anticancer activity across various cancer cell lines. This suggests potential applications in cancer therapy Turov, 2020.

Molecular Interaction and Receptor Affinity

  • Human Dopamine D4 Receptor Ligands : A study by Rowley et al. (1997) identified compounds related to the specified chemical as ligands with moderate affinity for the human dopamine D4 receptor. This research offers valuable information on structure-activity relationships crucial for the design of selective ligands for neurological studies Rowley et al., 1997.

Enzyme Inhibition and Biological Evaluation

  • Novel Bis(Pyrazole-Benzofuran) Hybrids : Mekky and Sanad (2020) developed novel compounds demonstrating significant antibacterial efficacy and biofilm inhibition activities, surpassing those of reference drugs. This highlights the therapeutic potential of these compounds in combating bacterial infections Mekky & Sanad, 2020.

properties

IUPAC Name

4-[(3,5-dimethylpyrazol-1-yl)methyl]-1-[4-(trifluoromethoxy)phenyl]sulfonylpiperidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22F3N3O3S/c1-13-11-14(2)24(22-13)12-15-7-9-23(10-8-15)28(25,26)17-5-3-16(4-6-17)27-18(19,20)21/h3-6,11,15H,7-10,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDSHBDLSDCVSRA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1CC2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)OC(F)(F)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22F3N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-((3,5-dimethyl-1H-pyrazol-1-yl)methyl)-1-((4-(trifluoromethoxy)phenyl)sulfonyl)piperidine

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